molecular formula C7H9N3O3 B12859970 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester

Cat. No.: B12859970
M. Wt: 183.16 g/mol
InChI Key: JZSGAQUJESWRDN-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of multiple functional groups, including a carboxylic acid and a methyl ester, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester typically involves the reaction of a preformed pyrazole with a suitable pyridine derivative. One common method involves the treatment of diphenylhydrazone and pyridine with iodine, followed by the addition of 1,3-diketones in glacial acetic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent and high-yield production. The use of green chemistry principles, such as solvent-free reactions and catalyst recycling, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with protein kinases, leading to the inhibition of specific signaling pathways involved in cell proliferation and inflammation. The presence of the pyrazole ring allows for strong binding to the active sites of enzymes, enhancing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridines
  • Pyrrolo[3,4-c]quinolines
  • Pyrrolo[2,3-f]indoles

Uniqueness

Compared to similar compounds, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester exhibits unique properties due to the presence of both carboxylic acid and methyl ester functional groups. These groups enhance its reactivity and allow for a broader range of chemical modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a pyrrole and pyrazole ring with a carboxylic acid functional group and a methyl ester. Its molecular formula contributes to its chemical reactivity and potential biological activity. The unique structural characteristics allow it to interact with various biological targets.

The biological activity of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is crucial in managing diabetes-related conditions .
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies indicate that derivatives of pyrrolo compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives show better selectivity for COX-2 over COX-1 compared to standard drugs like Meloxicam .
  • Antioxidant Activity : Pyrrolo derivatives have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .
  • Anticancer Potential : Investigations into the cytotoxicity of these compounds against various cancer cell lines have shown promising results. For example, specific derivatives have been tested for their ability to inhibit the growth of ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Case Studies and Research Findings

Several studies provide insights into the biological activities of Pyrrolo[3,4-c]pyrazole derivatives:

  • In Vitro Studies : A study on pyrrolo derivatives indicated that they significantly inhibited COX enzymes in vitro. The most potent compounds were identified through molecular docking studies that assessed their binding affinity to the enzyme active sites .
  • Cytotoxicity Assessments : Research assessing the cytotoxic effects on cancer cell lines revealed that some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while remaining non-toxic to healthy cells .
  • DPP-IV Inhibition : The potential of this compound as a DPP-IV inhibitor was explored in vitro, demonstrating its role in lowering blood glucose levels in diabetic models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; selective for COX-2
AntioxidantReduces oxidative stress
AnticancerModerate cytotoxicity against ovarian cancer cells
DPP-IV InhibitionLowers blood glucose levels in diabetic models

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-13-7(12)10-2-4-5(3-10)8-9-6(4)11/h2-3H2,1H3,(H2,8,9,11)

InChI Key

JZSGAQUJESWRDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC2=C(C1)NNC2=O

Origin of Product

United States

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